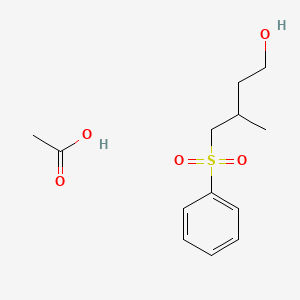
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal is a highly fluorinated aldehyde compound Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal typically involves the fluorination of a suitable precursor. One common method is the reaction of a chlorinated pentanal with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful monitoring of temperature and pressure to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanoic acid.
Reduction: 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Products depend on the nucleophile used, such as 5-azido-2,2,3,3,4,4,5,5-octafluoropentanal.
Scientific Research Applications
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of highly fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal involves its reactivity with various functional groups. The presence of multiple fluorine atoms enhances its electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The chlorine atom can also participate in substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentanal: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2,3,3,4,4,5,5-octafluoropentanal: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGMLLASDCHNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522410 |
Source


|
| Record name | 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60522410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88332-86-9 |
Source


|
| Record name | 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60522410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
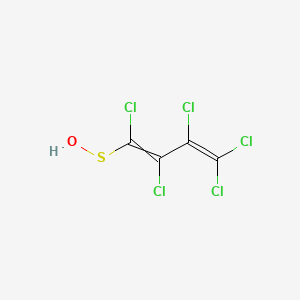
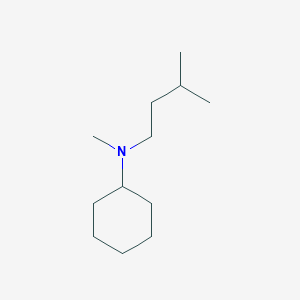
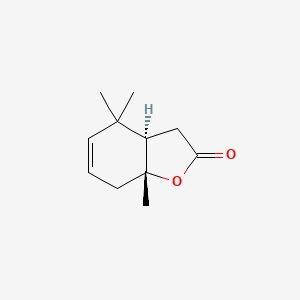
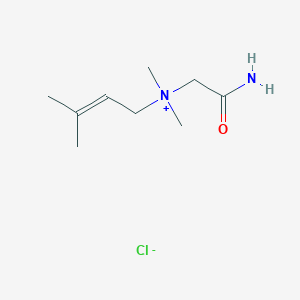

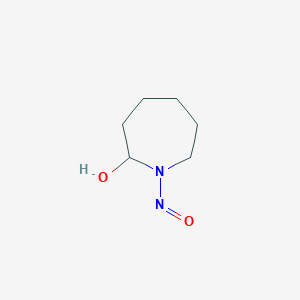
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
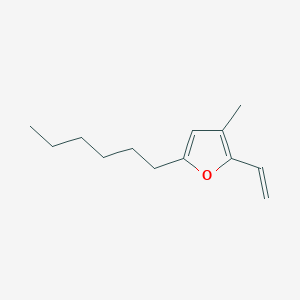
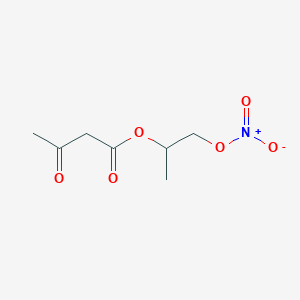
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
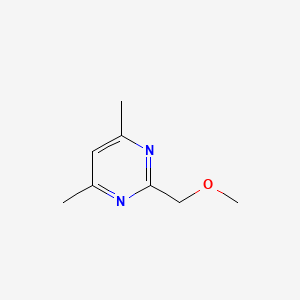
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
